molecular formula C24H22N6O4S B2539170 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1207027-80-2

2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2539170
CAS No.: 1207027-80-2
M. Wt: 490.54
InChI Key: UVXTZQKAOCBWLJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin-4-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazolo[1,5-d][1,2,4]triazin-4-one core: This step involves the cyclization of appropriate hydrazine derivatives with triazine precursors under controlled conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as the starting material.

    Attachment of the oxadiazolylmethylsulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amine derivatives and reduced oxadiazole rings.

    Substitution: Introduction of various functional groups such as alkyl, aryl, and heteroaryl groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. These include:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: Modulation of signaling pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c1-13-5-6-16(9-14(13)2)22-25-21(34-29-22)12-35-24-27-26-23(31)18-11-17(28-30(18)24)15-7-8-19(32-3)20(10-15)33-4/h5-11H,12H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXTZQKAOCBWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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